4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H21N3O4 and its molecular weight is 295.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS Number: 1803610-81-2) is a pyrazolo[1,5-a]pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and various functional groups that may contribute to its pharmacological properties.
The molecular formula of the compound is C14H21N3O4, with a molecular weight of approximately 295.33 g/mol. The structural features of this compound suggest potential interactions with biological targets, particularly in cancer and inflammatory pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. For instance:
- Cell Line Studies : In vitro assays have demonstrated that related pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range (e.g., IC50=49.85μM for certain derivatives against A549 lung cancer cells) .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways related to cell proliferation. Pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anti-inflammatory Activity
In addition to their anticancer properties, pyrazole compounds are also being investigated for anti-inflammatory effects:
- Inflammation Models : Some studies have indicated that pyrazolo[1,5-a]pyridine derivatives can reduce inflammation markers in cellular models. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .
- Cytokine Modulation : Research has shown that these compounds can modulate cytokine production, which plays a significant role in inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity:
Structural Feature | Impact on Activity |
---|---|
Tert-butoxycarbonyl group | Enhances solubility and stability; may improve bioavailability |
Pyrazole ring | Critical for interaction with biological targets |
Carboxylic acid moiety | Potentially involved in receptor binding and activity modulation |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of pyrazole derivatives:
- Antitumor Activity : A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and screened for antitumor activity. Compounds showed varying degrees of efficacy against different cancer cell lines with notable IC50 values indicating strong growth inhibition .
- Cytotoxicity Assays : In a comparative study involving multiple pyrazole derivatives, several compounds demonstrated significant cytotoxic effects on HeLa and MCF-7 cell lines, further supporting their potential as anticancer agents .
- Kinase Inhibition Studies : Specific derivatives exhibited selective inhibition of kinases involved in tumor progression, such as CDK2 and Aurora-A kinase. These findings underscore the importance of targeting kinase pathways in cancer therapy .
Propriétés
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)15-7-9-5-4-6-17-11(9)10(8-16-17)12(18)19/h8-9H,4-7H2,1-3H3,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSPYNGBYISAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN2C1=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.